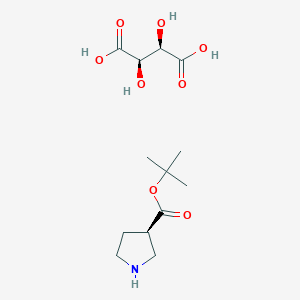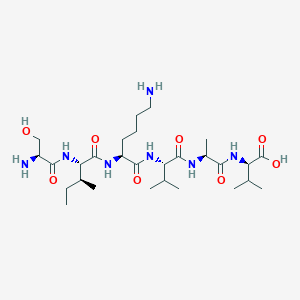
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate is a compound that combines the properties of L(+)-tartaric acid and tert-butyl (3R)-pyrrolidine-3-carboxylate. L(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. Tert-butyl (3R)-pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate. This can be achieved through various methods, including:
Direct Esterification: Reacting L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Using tert-butyl alcohol and a catalyst such as sulfuric acid to convert L(+)-tartaric acid into its tert-butyl ester.
Flow Microreactor Systems: A more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a protecting group for amino acids and peptides.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the functional group .
Comparison with Similar Compounds
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate can be compared with other similar compounds such as:
tert-Butyl carbamates: Used as protecting groups for amines.
tert-Butyl esters: Commonly used as protecting groups for carboxylic acids.
tert-Butyl ethers: Employed as protecting groups for alcohols.
These compounds share the tert-butyl group, which provides steric protection and can be selectively removed under specific conditions. this compound is unique in its combination of L(+)-tartaric acid and pyrrolidine, offering distinct reactivity and applications.
Properties
Molecular Formula |
C13H23NO8 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
tert-butyl (3R)-pyrrolidine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H17NO2.C4H6O6/c1-9(2,3)12-8(11)7-4-5-10-6-7;5-1(3(7)8)2(6)4(9)10/h7,10H,4-6H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 |
InChI Key |
LXQPREBDXHBVKY-NWAAXCJESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)

![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)


![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
